molecular formula C4H3Cl2N3O B150824 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS No. 3638-04-8

2,4-Dichloro-6-methoxy-1,3,5-triazine

Cat. No. B150824
M. Wt: 179.99 g/mol
InChI Key: JKAPWXKZLYJQJJ-UHFFFAOYSA-N
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Patent
US03947374

Procedure details

To 200 ml. of methanol and 25 ml. of water were added 33.6 g. (0.4 mole) of sodium bicarbonate and 36.8 g. (0.2 mole) of cyanuric chloride. This mixture was stirred at 30°C. for 30 minutes until the evolution of carbon dioxide had nearly ceased, and water was then added. The crystalline solid which separated was filtered, washed with water, and dried in a vacuum desiccator. The yield of crude 2,4-dichloro-6-methoxy-s-triazine was 10.5 g. (58% yield), m.p. 87°-89°C. After recyrstallization of the product from heptane, the m.p. was 88°-90°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[C:3](=[O:6])(O)[O-].[Na+].[N:8]1[C:15]([Cl:16])=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10].C(=O)=O>O>[Cl:10][C:9]1[N:8]=[C:15]([Cl:16])[N:14]=[C:12]([O:6][CH3:3])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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